molecular formula C18H20N2O3 B2507021 N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline CAS No. 946744-20-3

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline

Cat. No.: B2507021
CAS No.: 946744-20-3
M. Wt: 312.369
InChI Key: JDNQNSWDMKLEMI-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-ylmethyl)-3,4,5-trimethoxyaniline is a derivative of 3,4,5-trimethoxyaniline (TMA), a tri-substituted aniline with methoxy groups at the 3-, 4-, and 5-positions. TMA is a versatile building block in medicinal chemistry due to its electron-rich aromatic system, which facilitates interactions with biological targets. Key properties of TMA include a melting point of 110–113°C, molecular weight of 183.20 g/mol, and a pKa of 4.35 . The indolylmethyl substituent in the query compound introduces a heterocyclic indole moiety, which is known to enhance binding affinity to proteins such as tubulin or kinases, often leading to anticancer activity .

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-16-9-14(10-17(22-2)18(16)23-3)20-11-12-4-5-15-13(8-12)6-7-19-15/h4-10,19-20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNQNSWDMKLEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate indole derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of indole with 3,4,5-trimethoxyaniline under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Indoline Derivatives

Compounds such as 1-Formyl-N-(3,4,5-trimethoxyphenyl)indoline-5-sulfonamide and 1-Methyl-N-(3,4,5-trimethoxyphenyl)indoline-5-sulfonamide () feature a sulfonamide bridge linking TMA to an indoline scaffold. These derivatives are synthesized via nucleophilic substitution, achieving yields up to 83% .

Thiazole Carboxamide Derivatives

2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (compound 2a, ) incorporates a thiazole-carboxamide moiety. Synthesis involves EDCI/DMAP-mediated coupling, with purification via column chromatography. The indolylmethyl group in the query compound may offer steric and electronic differences compared to the planar thiazole ring, affecting target binding .

Diarylamide Heterocyclic Derivatives

Tubulin-targeting compounds like 15a–15h and 19a–19g () are synthesized from TMA and indole/tetrahydroquinoline precursors. These derivatives utilize chloroacetyl chloride and click chemistry, highlighting the adaptability of TMA in forming diverse heterocycles. The query compound’s indolylmethyl group aligns with this strategy but lacks the diarylamide scaffold, which is critical for tubulin polymerization activity .

Physical and Chemical Properties

Compound Class Molecular Formula Melting Point (°C) Yield (%) Key Features
TMA (Parent) C₉H₁₃NO₃ 110–113 N/A Off-white powder, pKa 4.35
Sulfonamide-Indoline () C₁₈H₂₀N₂O₅S Not reported 83 White powder, sulfonamide linker
Thiazole Carboxamide () C₂₁H₂₁N₃O₅S Not reported Variable Thiazole core, anticancer screening
Tetrazole Derivative () C₂₀H₃₂N₅O₅ 133–135 Not reported Cyclohexyl-tetrazole substituent
Query Compound Likely C₁₈H₂₀N₂O₃ Not reported Not reported Indolylmethyl substituent
  • Melting Points : Derivatives with bulky substituents (e.g., tetrazole in ) exhibit lower melting points (133–135°C) compared to TMA, suggesting reduced crystallinity. The query compound’s indolylmethyl group may similarly lower melting points .
  • Lipophilicity : Indole moieties typically increase logP values, enhancing blood-brain barrier penetration compared to sulfonamide or carboxamide derivatives .

Biological Activity

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a 3,4,5-trimethoxyphenyl group via a methylene bridge. The structural formula can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

This structure is pivotal for its interaction with biological targets, particularly in cancer cells.

This compound has been investigated for its ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the microtubule dynamics essential for cell division. The compound acts as a colchicine-binding site inhibitor, leading to:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis : Triggers programmed cell death through various signaling pathways.

Antiproliferative Effects

Research has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)0.34Tubulin polymerization inhibition
HeLa (Cervical)0.52Induction of apoptosis
HT-29 (Colon)0.86Cell cycle arrest
MDA-MB-231 (Triple-negative breast cancer)0.23 - 0.33Colchicine-binding site inhibition

These findings indicate that the compound is effective across multiple cancer types, suggesting its broad therapeutic potential.

Case Studies

  • MCF-7 Breast Cancer Study :
    A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells following treatment.
  • HeLa Cell Line Investigation :
    In HeLa cells, the compound not only inhibited cell proliferation but also caused morphological changes consistent with apoptosis. Mechanistic studies showed a dose-dependent increase in caspase activity.

Comparative Analysis with Other Compounds

Compared to other known tubulin inhibitors such as combretastatin A-4 (CA-4), this compound shows comparable or superior efficacy in certain cancer models. The following table illustrates this comparison:

Compound IC50 (μM) Target
This compound0.34Tubulin
Combretastatin A-40.05 - 0.30Tubulin
Vincristine0.02 - 0.10Tubulin

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